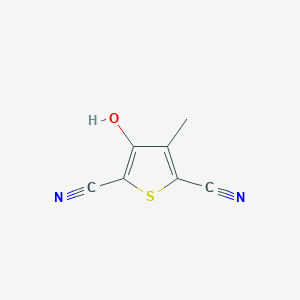
3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H4N2OS. It is a derivative of thiophene, characterized by the presence of hydroxyl, methyl, and dicarbonitrile functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile typically involves the formation of a thiophene ring followed by the introduction of hydroxyl, methyl, and dicarbonitrile groups. One common method involves the reaction of a thiophene derivative with appropriate reagents under controlled conditions. For example, the synthesis can start with 4-methylthiophene, which undergoes hydroxylation and subsequent cyanation to yield the desired compound .
Industrial Production Methods
These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .
化学反応の分析
Types of Reactions
3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Formation of 3-oxo-4-methylthiophene-2,5-dicarbonitrile.
Reduction: Formation of 3-hydroxy-4-methylthiophene-2,5-diamine.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting metabolic pathways or cellular processes. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions .
類似化合物との比較
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: Another heterocyclic compound with similar functional groups but a different ring structure.
Acenaphthopyrazine derivatives: Compounds with similar nitrile groups and potential biological activities.
Uniqueness
3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile is unique due to its specific combination of functional groups and the thiophene ring structure. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications .
特性
CAS番号 |
70542-00-6 |
|---|---|
分子式 |
C7H4N2OS |
分子量 |
164.19 g/mol |
IUPAC名 |
3-hydroxy-4-methylthiophene-2,5-dicarbonitrile |
InChI |
InChI=1S/C7H4N2OS/c1-4-5(2-8)11-6(3-9)7(4)10/h10H,1H3 |
InChIキー |
IZTDWEYYRFWIHX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1O)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


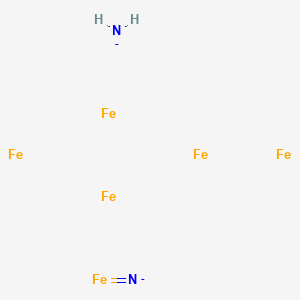
![(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B12326000.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12326011.png)
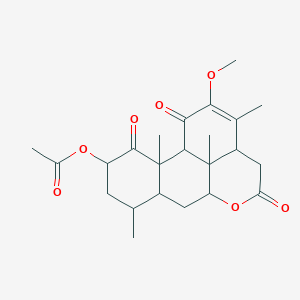
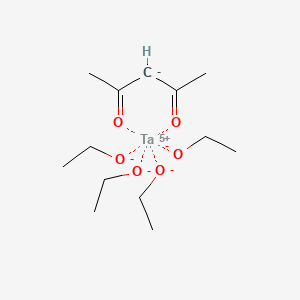
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326023.png)
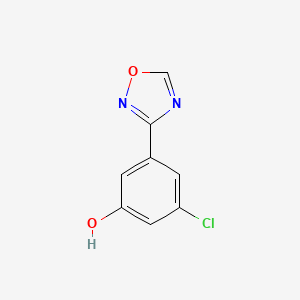
![Carbamic acid, [(1S)-2-cyclohexyl-1-[(2S,4R)-tetrahydro-4-(1-hydroxy-1-methylethyl)-5-oxo-2-furanyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326026.png)


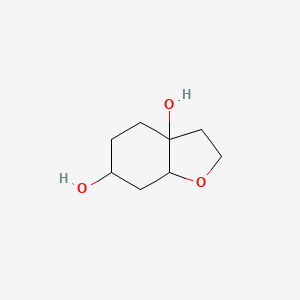
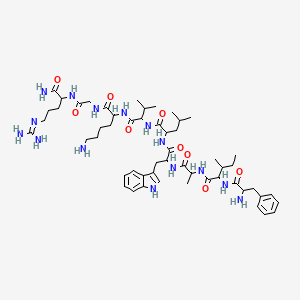
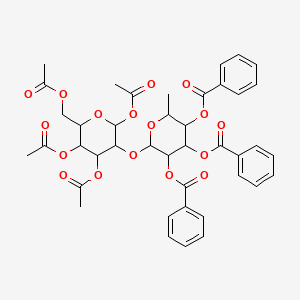
![(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326056.png)
